Tirofiban-d9 Hydrochloride

Übersicht

Beschreibung

Tirofiban-d9 Hydrochloride is a deuterated form of Tirofiban Hydrochloride, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily used to inhibit platelet aggregation, making it a valuable agent in the prevention of thrombotic cardiovascular events. The deuterated version, this compound, is often used in research to study the pharmacokinetics and pharmacodynamics of Tirofiban due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 Hydrochloride involves several key steps, including substitution, condensation, reduction, and salification reactions. The starting materials are readily available, and the reaction conditions are generally mild, ensuring high yield and good quality of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors and stringent quality control measures to ensure the consistency and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Tirofiban-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its activity.

Reduction: This reaction is used to modify specific functional groups, enhancing the compound’s stability.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more stable analogs .

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Studies

Tirofiban-d9 Hydrochloride is utilized in laboratory settings to investigate the mechanisms underlying platelet aggregation and the role of glycoprotein IIb/IIIa inhibitors. Research indicates that tirofiban significantly reduces platelet aggregation in a dose-dependent manner, making it an essential tool for studying thrombus formation .

Clinical Trials and Efficacy Studies

Numerous clinical trials have evaluated the efficacy of tirofiban in various patient populations:

- PRISM Study : This trial demonstrated that tirofiban, when combined with aspirin, reduced the incidence of myocardial infarction and death compared to heparin alone in patients with unstable angina .

- PRISM-PLUS Study : In this study, patients receiving tirofiban plus heparin showed improved outcomes regarding myocardial ischemia and reduced composite endpoints at 7 days, 30 days, and 6 months compared to those receiving heparin alone .

Case Studies on Adverse Effects

Research has also documented adverse effects associated with tirofiban usage, particularly thrombocytopenia:

- A case study reported severe thrombocytopenia following tirofiban administration during PCI, emphasizing the need for careful monitoring of platelet counts during treatment .

- Another investigation highlighted that while thrombocytopenia occurs in a small percentage of patients (1.1–1.9%), severe cases (less than 50 × 10^3/mm³) are rare but critical .

Data Tables

Wirkmechanismus

Tirofiban-d9 Hydrochloride exerts its effects by reversibly binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, thereby preventing platelet aggregation. The inhibition of platelet aggregation is a critical step in reducing the risk of thrombotic events in patients with acute coronary syndromes .

Vergleich Mit ähnlichen Verbindungen

Eptifibatide: Another glycoprotein IIb/IIIa receptor antagonist with a similar mechanism of action.

Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor but has a longer duration of action.

Vorapaxar: A protease-activated receptor-1 antagonist that inhibits platelet aggregation through a different pathway

Uniqueness: Tirofiban-d9 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not easily obtainable with non-deuterated compounds .

Biologische Aktivität

Tirofiban-d9 Hydrochloride is a deuterated version of Tirofiban, a potent non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily utilized in clinical and research settings to inhibit platelet aggregation, thereby playing a crucial role in the prevention of thrombotic cardiovascular events. Its unique properties as a deuterated compound allow for enhanced pharmacokinetic and pharmacodynamic studies.

Target and Mode of Action

this compound specifically targets the glycoprotein (GP) IIb/IIIa receptor on platelets. As a reversible antagonist, it inhibits the binding of fibrinogen to this receptor, which is essential for platelet aggregation. This action effectively prevents clot formation, particularly during acute coronary syndromes or procedures such as percutaneous coronary interventions (PCI) .

Biochemical Pathways

By blocking the GP IIb/IIIa receptor, Tirofiban-d9 disrupts normal platelet activation and aggregation pathways. This inhibition leads to significant alterations in blood coagulation dynamics, making it a critical agent in managing thrombotic conditions .

Pharmacokinetics

This compound has a half-life of approximately 2 hours, allowing for rapid action and clearance from the body. This pharmacokinetic profile is advantageous in acute settings where swift intervention is necessary .

1. Thrombocytopenia Case Report

A notable case study highlighted the occurrence of severe thrombocytopenia following the reuse of Tirofiban in a patient undergoing PCI. The patient experienced a drastic drop in platelet count shortly after administration, leading to complications such as convulsions and elevated body temperature. Immediate cessation of Tirofiban and supportive treatments resulted in gradual recovery .

2. Effectiveness in Acute Myocardial Infarction

Research indicates that Tirofiban hydrochloride significantly improves clinical outcomes in patients with acute myocardial infarction when used alongside standard therapies. A study showed that patients receiving Tirofiban exhibited better myocardial perfusion and reduced ischemic events compared to those treated with heparin alone .

3. Comparison with Other Antiplatelet Therapies

In studies comparing Tirofiban with other antiplatelet agents, it was found that Tirofiban not only reduced platelet activation markers but also improved blood flow recovery post-intervention. This suggests its efficacy in enhancing therapeutic outcomes during cardiovascular procedures .

Research Findings

Recent studies have explored various aspects of Tirofiban-d9's biological activity:

- Inhibition of Platelet Aggregation : Tirofiban-d9 exhibits dose-dependent inhibition of platelet aggregation, achieving over 90% inhibition within 30 minutes of intravenous infusion .

- Safety Profile : While generally safe, cases of thrombocytopenia and hypersensitivity reactions have been reported, necessitating careful monitoring during administration .

- Pharmacodynamics : The reversible nature of Tirofiban's action allows for flexibility in treatment protocols, particularly in acute settings where rapid cessation may be required .

Data Summary Table

| Parameter | This compound |

|---|---|

| Chemical Structure | Deuterated form of Tirofiban |

| Target Receptor | Glycoprotein IIb/IIIa |

| Mechanism | Reversible antagonist |

| Half-Life | ~2 hours |

| Clinical Use | Thrombotic event prevention |

| Reported Side Effects | Thrombocytopenia, hypersensitivity reactions |

| Efficacy | >90% inhibition within 30 minutes |

Eigenschaften

IUPAC Name |

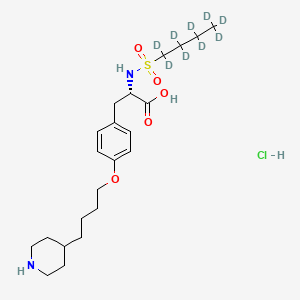

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFFYOMPGOQRP-MDIJXIJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662209 | |

| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331911-68-2 | |

| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.